molecular formula C19H21ClN2O3 B2378496 1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol CAS No. 1251681-75-0

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol

Cat. No. B2378496
CAS RN: 1251681-75-0
M. Wt: 360.84
InChI Key: JFFKDARGDHJTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of phenethylamines. It is also known as 2C-C-FLY, a derivative of 2C-C, which is a psychedelic drug. The compound has been studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

Pharmacological Properties and Applications:

  • Studies on compounds like hydroxyzine and trazodone, which share some structural similarities, highlight their use in treating anxiety, depression, and their metabolites. These compounds' actions on the central nervous system (CNS) suggest potential research applications in exploring therapeutic options for psychiatric conditions (Johnson, 1982); (Vatassery, Holden, Hazel, & Dysken, 1997).

Toxicological Studies and Safety Evaluations:

  • Research on MT-45, a novel psychoactive substance, and its non-fatal intoxications offer insights into the safety profiles and toxicological evaluations of new compounds, potentially guiding the safety assessments of related substances (Helander, Bäckberg, & Beck, 2014).

Chemical Analysis and Detection Methods:

  • Analytical techniques developed for identifying and quantifying trazodone and its metabolite, 1-m-chlorophenyl-piperazine, in biological samples underscore the importance of robust detection methods for research and therapeutic monitoring, which could be applied to studying compounds with similar chemical structures (Vatassery, Holden, Hazel, & Dysken, 1997).

Metabolism and Pharmacokinetics:

  • Studies on the metabolism and disposition of drugs like venetoclax highlight the complex metabolic pathways involved in drug clearance and the formation of metabolites. Such research is crucial for understanding the pharmacokinetics and optimizing the therapeutic use of compounds with similar frameworks (Liu et al., 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c20-15-2-1-3-16(11-15)22-8-6-21(7-9-22)12-17(23)14-4-5-18-19(10-14)25-13-24-18/h1-5,10-11,17,23H,6-9,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFKDARGDHJTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC3=C(C=C2)OCO3)O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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